REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=O.C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][C:20]([O:22][CH3:23])=[O:21]>CN(C=O)C>[CH3:11][O:10][C:7]1[CH:8]=[CH:9][C:2]2[O:1][C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:4][C:3]=2[CH:6]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=C(C=C1)OC
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrCC(=O)OC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 4 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated to 80° C. for 18 h
|
Duration
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18 h
|
Type
|
TEMPERATURE
|
Details
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to cool
|
Type
|
ADDITION
|
Details
|
then poured onto ice water (200 mL)
|
Type
|
STIRRING
|
Details
|
to stir for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
After this time the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The solid was dried
|
Type
|
CUSTOM
|
Details
|
to afford (5.22 g, 39%), which
|
Type
|
CUSTOM
|
Details
|
was taken through to the next step with no further purification
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
COC=1C=CC2=C(C=C(O2)C(=O)OC)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |